molecular formula C17H17N3O3S B6037117 2-[4-(phenylsulfonyl)piperazin-1-yl]-1,3-benzoxazole

2-[4-(phenylsulfonyl)piperazin-1-yl]-1,3-benzoxazole

Cat. No.: B6037117
M. Wt: 343.4 g/mol
InChI Key: XOCCHADLYMAVPQ-UHFFFAOYSA-N
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Description

2-[4-(phenylsulfonyl)piperazin-1-yl]-1,3-benzoxazole is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.09906259 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

  • A study by Dileep and Murty (2017) describes an efficient synthetic protocol for producing various 2-[4-(arylsulfonyl)piperazin-1-yl]-1,3-benzoxazole derivatives, highlighting a one-pot, three-component reaction. This approach is noteworthy for its simplicity and high yields (Dileep & Murty, 2017).

Antimicrobial Properties

  • Research by Temiz-Arpacı et al. (2005) and Arısoy et al. (2014) demonstrates the antimicrobial activity of benzoxazole derivatives, including structures similar to 2-[4-(phenylsulfonyl)piperazin-1-yl]-1,3-benzoxazole. These compounds exhibited a broad spectrum of activity against various bacteria and yeasts (Temiz-Arpacı et al., 2005); (Arısoy et al., 2014).

Anticancer Activity

  • A study by Abdelgawad et al. (2013) on benzoxazole derivatives, including N-methyl piperazinyl substitutes, revealed significant antitumor activity against breast cancer cell lines. This points to the potential anticancer applications of similar compounds (Abdelgawad et al., 2013).

Structural Analysis and Synthesis

  • Research involving the synthesis and structural analysis of various benzoxazole derivatives, as reported by Kumara et al. (2017) and Al-Harthy et al. (2016), contributes to understanding the chemical properties and potential applications of similar compounds in medicinal chemistry (Kumara et al., 2017); (Al-Harthy et al., 2016).

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-24(22,14-6-2-1-3-7-14)20-12-10-19(11-13-20)17-18-15-8-4-5-9-16(15)23-17/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCCHADLYMAVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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